molecular formula C21H18N2O B5722320 2-(1H-benzimidazol-2-yl)-1,1-diphenylethanol

2-(1H-benzimidazol-2-yl)-1,1-diphenylethanol

Cat. No. B5722320
M. Wt: 314.4 g/mol
InChI Key: HMNILUBFHJEYNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-yl)-1,1-diphenylethanol is a compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. In

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-1,1-diphenylethanol is not fully understood. However, it has been proposed that this compound may act as an inhibitor of specific proteins involved in cellular signaling pathways. By inhibiting these proteins, 2-(1H-benzimidazol-2-yl)-1,1-diphenylethanol may be able to modulate cellular processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-yl)-1,1-diphenylethanol has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound is able to inhibit the activity of specific proteins involved in cellular signaling pathways. Additionally, 2-(1H-benzimidazol-2-yl)-1,1-diphenylethanol has been found to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for further investigation as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1H-benzimidazol-2-yl)-1,1-diphenylethanol in lab experiments is its ability to selectively inhibit specific proteins involved in cellular signaling pathways. This makes it a valuable research tool for studying the role of these proteins in cellular processes. However, one of the limitations of using 2-(1H-benzimidazol-2-yl)-1,1-diphenylethanol in lab experiments is its potential to exhibit off-target effects. Careful experimental design and validation are necessary to ensure that any observed effects are specific to the targeted proteins.

Future Directions

There are many potential future directions for research on 2-(1H-benzimidazol-2-yl)-1,1-diphenylethanol. Some possible areas of investigation include further studies on the mechanism of action of this compound, as well as its potential therapeutic applications for the treatment of various diseases. Additionally, future research could focus on optimizing the synthesis method for 2-(1H-benzimidazol-2-yl)-1,1-diphenylethanol to improve yields and efficiency. Overall, the potential applications of 2-(1H-benzimidazol-2-yl)-1,1-diphenylethanol in scientific research make it an exciting area of investigation for future studies.

Synthesis Methods

The synthesis of 2-(1H-benzimidazol-2-yl)-1,1-diphenylethanol involves the reaction of 2-aminobenzimidazole with benzophenone in the presence of a suitable catalyst. The resulting product is then purified through recrystallization to obtain the final compound. This synthesis method has been optimized to provide high yields of the compound, making it a reliable and efficient process for obtaining 2-(1H-benzimidazol-2-yl)-1,1-diphenylethanol.

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-1,1-diphenylethanol has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. Some of the potential scientific research applications of 2-(1H-benzimidazol-2-yl)-1,1-diphenylethanol include its use as a research tool to study the role of specific proteins in cellular signaling pathways, as well as its potential use as a therapeutic agent for the treatment of various diseases.

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-1,1-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O/c24-21(16-9-3-1-4-10-16,17-11-5-2-6-12-17)15-20-22-18-13-7-8-14-19(18)23-20/h1-14,24H,15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNILUBFHJEYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3N2)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzimidazol-2-yl)-1,1-diphenylethanol

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